Product packaging for 3,4-Difluoro-2'-iodobenzophenone(Cat. No.:CAS No. 951891-68-2)

3,4-Difluoro-2'-iodobenzophenone

Cat. No.: B1359013
CAS No.: 951891-68-2
M. Wt: 344.09 g/mol
InChI Key: ARCMGGIYFXHDBP-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzophenone (B1666685) Frameworks in Modern Chemical Research

Benzophenone, a diaryl ketone with the formula (C₆H₅)₂CO, serves as a fundamental scaffold in organic chemistry. mdpi.com Its derivatives are not only prevalent in nature but are also crucial components in a variety of synthetic applications. The introduction of halogen atoms onto the benzophenone framework dramatically alters its electronic properties, reactivity, and biological activity, making halogenated benzophenones a subject of intense research. patsnap.com

These frameworks are integral to the development of pharmaceuticals, with demonstrated anti-inflammatory, anticancer, and antimicrobial properties. patsnap.comwikipedia.org The position and nature of the halogen substituents on the aromatic rings can fine-tune the molecule's biological efficacy and pharmacokinetic profile. patsnap.com Beyond medicinal chemistry, halogenated benzophenones are used as photoinitiators in polymer chemistry and as UV filters to prevent photodegradation in various materials. google.comnih.gov Their stability and specific light-absorbing characteristics make them valuable in materials science. nih.govbiesterfeld.no The versatility of this scaffold ensures its continued relevance in the quest for new molecules with tailored functions.

Overview of Fluorinated and Iodinated Organic Compounds in Chemical Synthesis and Applications

The incorporation of fluorine into organic molecules is a key strategy in modern drug and agrochemical development. Fluorine's high electronegativity and small size can significantly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. biesterfeld.no Approximately 30% of drugs and 50% of crop protection products in development contain fluorine, a testament to its impact on biological activity. biesterfeld.no Fluorinated building blocks are sought after for creating new materials, including electronic conductors and coating additives. biesterfeld.no

Similarly, iodinated organic compounds are indispensable in chemical synthesis. chemicalbook.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in numerous cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. researchgate.net Iodinated aromatics are key intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. researchgate.netnih.gov The use of iodine as a catalyst in various organic transformations further highlights its importance in creating efficient and selective synthetic routes. chemicalbook.com

Research Rationale and Objectives for Investigating 3,4-Difluoro-2'-iodobenzophenone

The specific substitution pattern of this compound—featuring two fluorine atoms on one phenyl ring and an iodine atom on the other—makes it a highly valuable, specialized building block in organic synthesis. The rationale for investigating this particular compound stems from the strategic combination of its halogen atoms, which offers a unique set of reactive sites for sequential, controlled chemical modifications.

The primary objective for synthesizing and utilizing this compound is to serve as an advanced intermediate in the construction of complex, high-value molecules, particularly in the pharmaceutical sector. The presence of the iodo group at the 2'-position makes it a prime candidate for cross-coupling reactions to introduce new aryl or alkyl groups. The difluorinated phenyl ring, on the other hand, can influence the electronic properties and biological activity of the final target molecule.

A significant driver for research into compounds containing the 2-fluoro-4-iodophenyl moiety is their application in the synthesis of targeted cancer therapies. For example, this structural unit is a key component of Trametinib, a potent MEK inhibitor used in the treatment of melanoma. nih.govresearchgate.net Therefore, the investigation of this compound is logically directed towards creating analogues of such kinase inhibitors or other biologically active compounds, where the difluorobenzoyl portion can modulate target binding and pharmacokinetic properties. The synthesis of this compound allows chemists to explore new synthetic routes that could lead to more efficient production of established drugs or the discovery of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F2IO B1359013 3,4-Difluoro-2'-iodobenzophenone CAS No. 951891-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCMGGIYFXHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260634
Record name (3,4-Difluorophenyl)(2-iodophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID901260634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-68-2
Record name (3,4-Difluorophenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Difluoro 2 Iodobenzophenone and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3,4-Difluoro-2'-iodobenzophenone

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com For this compound, the primary disconnection targets the carbon-carbonyl carbon bond, leading to two main synthetic routes. This process of breaking down the target molecule reveals potential starting materials and the reactions needed to assemble them. wikipedia.orgslideshare.net

A key principle in retrosynthesis is to make disconnections at points that lead to readily available and stable starting materials. ethz.ch In the case of this compound, the central carbonyl group provides a logical point for disconnection. This leads to two key fragments: a difluorinated phenyl unit and an iodinated phenyl unit. The subsequent forward synthesis would then involve coupling these fragments to form the final benzophenone (B1666685) structure.

Precursor Synthesis and Halogenation Strategies for Benzophenone Scaffolds

Aromatic Fluorination Techniques for Difluorophenyl Moieties

The introduction of fluorine atoms into aromatic systems can significantly alter the physical, chemical, and biological properties of the molecule. numberanalytics.com Several methods exist for the synthesis of fluorinated aromatics, including electrophilic fluorination, nucleophilic aromatic substitution (SNA_r_), and transition metal-catalyzed reactions. numberanalytics.comnumberanalytics.com

Electrophilic Fluorination: This method utilizes reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) to directly introduce fluorine to an aromatic ring. numberanalytics.comnumberanalytics.com The reaction mechanism is believed to involve a single electron transfer (SET) from the aromatic substrate to the fluorinating agent. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r_): In this approach, a leaving group on the aromatic ring is displaced by a fluoride (B91410) nucleophile, such as CsF or KF. numberanalytics.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of aryl diazonium tetrafluoroborates to yield fluorinated aromatics. numberanalytics.com

From Triazenes: Aromatic fluorides can also be prepared in high yields by treating aryltriazenes with 70% hydrogen fluoride in pyridine. rsc.org

Using NF4BF4: Another method involves the use of NF4BF4 as a reagent for electrophilic substitution, which can replace up to five hydrogen atoms with fluorine on an aromatic ring. dtic.mil

Fluorination TechniqueReagentsKey Features
Electrophilic FluorinationSelectfluor, NFSIDirect fluorination of aromatic rings. numberanalytics.comnumberanalytics.com
Nucleophilic Aromatic Substitution (SNAr)CsF, KFSubstitution of a leaving group by a fluoride nucleophile. numberanalytics.com
Balz-Schiemann ReactionAryl diazonium tetrafluoroboratesThermal decomposition to form aryl fluorides. numberanalytics.com
From TriazenesAryltriazenes, HF/pyridineHigh-yield synthesis of aromatic fluorides. rsc.org
Using NF4BF4NF4BF4, HFElectrophilic substitution of hydrogen with fluorine. dtic.mil

Selective Iodination Methods for Aryl Rings

Selective iodination of aryl rings is another critical step. While electrophilic aromatic substitution (SEAr) is a common method, it can often lead to mixtures of isomers. d-nb.info Therefore, more selective methods are often preferred.

Using Molecular Iodine: Various methods employ molecular iodine (I₂) in the presence of an oxidizing agent. For instance, a mixture of bis(methanesulfonyl) peroxide and iodide can achieve regioselective iodination. d-nb.info Another green methodology involves the use of I₂ with 30% aqueous H₂O₂ under solvent- and catalyst-free conditions for aryl methoxy (B1213986) substituted ketones. mdpi.com

N-Iodosuccinimide (NIS): NIS, activated by a Brønsted or Lewis acid, is a common iodinating agent. d-nb.info For example, methoxy- or methyl-substituted aromatic compounds can be regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid. organic-chemistry.org

Palladium-Catalyzed C-H Iodination: A palladium(II)-catalyzed C-H iodination of arenes using 2-nitrophenyl iodides as mild iodinating reagents has been developed. chinesechemsoc.org This method proceeds via a formal metathesis reaction. chinesechemsoc.org

Hypervalent Iodine Reagents: Hypervalent iodine reagents can be used to guide electrophilic substitution, leading to para-selective C-C bond formation with iodine incorporation into the product. nih.gov

From Aryl Boronates: AuCl₃-catalyzed halogenation of aryl boronates with N-halosuccinimides provides a convenient route to aromatic boronates with halogen substituents. organic-chemistry.org

Iodination MethodReagentsKey Features
Molecular Iodine with OxidantI₂/bis(methanesulfonyl) peroxide or I₂/H₂O₂Regioselective iodination. d-nb.infomdpi.com
N-Iodosuccinimide (NIS)NIS/Trifluoroacetic acidMild conditions and short reaction times for activated arenes. organic-chemistry.org
Palladium-Catalyzed C-H Iodination2-Nitrophenyl iodides, Pd(II) catalystMild, formal metathesis reaction. chinesechemsoc.org
Hypervalent Iodine ReagentsZefirov's reagent, PhI(OAc)₂/BF₃Para-selective substitution with iodine incorporation. nih.gov
From Aryl BoronatesAryl boronates, N-halosuccinimides, AuCl₃Convenient synthesis of halogenated aromatic boronates. organic-chemistry.org

Carbonyl Group Formation Approaches in Benzophenone Synthesis

The final and crucial step in the synthesis of this compound is the formation of the central carbonyl group, which connects the two halogenated aryl rings. This can be achieved through several well-established methods.

Acylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts acylation is a classic and widely used method for the synthesis of benzophenones. vedantu.comepo.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comresearchgate.net The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. vedantu.com While effective, this method can sometimes be limited by the substrate scope, particularly with deactivated aromatic rings where yields may be low. researchgate.net

Organometallic Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Negishi, Kumada)

Organometallic coupling reactions offer a versatile and powerful alternative for the formation of the carbon-carbon bond of the benzophenone core. openstax.orglibretexts.org These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, and offer high functional group tolerance. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org It is a robust method for forming C-C bonds and can be used to synthesize unsymmetrical biaryl ketones. acs.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com Acyl chlorides can be used as electrophiles in Suzuki couplings, reacting with boronic acids to yield aryl ketones. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its wide scope, allowing the coupling of various sp², and sp³ hybridized carbon atoms. wikipedia.org It is a powerful tool for the synthesis of complex molecules. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed and remains a useful tool, especially for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org

Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Suzuki-MiyauraOrganoboron (e.g., boronic acid)Organohalide, Acyl chloridePalladium complex wikipedia.orgmdpi.com
NegishiOrganozincOrganohalideNickel or Palladium complex wikipedia.orgorganic-chemistry.org
KumadaGrignard reagent (Organomagnesium)OrganohalideNickel or Palladium complex wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis and Chiral Resolution of Related Difluorinated and Iodinated Benzophenone Derivatives

The synthesis of chiral, non-racemic benzophenone derivatives is a significant challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry around the carbonyl group, which is prochiral but resides in a sterically congested environment. The tertiary stereogenic center at the α-position of a ketone is prone to racemization, making enantioselective synthesis particularly complex nih.gov. Consequently, research has explored both asymmetric synthesis to create a specific enantiomer directly and chiral resolution to separate enantiomers from a racemic mixture.

Asymmetric Synthesis:

Directly synthesizing a single enantiomer of a chiral diaryl ketone requires sophisticated catalytic systems. Several modern approaches have been developed for the asymmetric synthesis of α,α-diaryl ketones and their corresponding reduced forms, chiral diarylmethanols (benzhydrols), which can be re-oxidized to the target ketone.

Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: A prominent strategy involves the asymmetric hydrogenation or transfer hydrogenation of unsymmetrical benzophenones to produce chiral benzhydrols with high enantiomeric excess (ee). These can then be oxidized to the chiral ketone. For instance, ruthenium catalysts featuring an oxo-tethered diamine ligand have demonstrated excellent enantioselectivity (>99% ee) in the transfer hydrogenation of various ortho-substituted benzophenones acs.org. Similarly, manganese(I) catalysts with chiral PNN tridentate ligands have been used for the asymmetric hydrogenation of unsymmetrical benzophenones, achieving high turnover numbers and excellent enantioselectivity researchgate.net.

Visible Light Photoactivation and Acid Catalysis: A novel one-pot reaction combines visible light photoactivation with a chiral phosphoric acid catalyst. This method facilitates an alkyne-carbonyl metathesis followed by a transfer hydrogenation to produce α,α-diarylketones from arylalkynes, benzoquinone, and a Hantzsch ester with high yields and enantioselectivities nih.gov. This de novo approach creates three new chemical bonds (C=O, C-C, and C-H) in a single operation nih.gov.

Chiral Primary Amine Catalysis: Asymmetric retro-Claisen reactions catalyzed by chiral primary amines have been developed for the synthesis of chiral β,β-diaryl-α-branched ketones. This method uses o-quinone methides as diaryl precursors and proceeds through a tandem sequence of C-C bond formation, cleavage, and stereospecific protonation, offering excellent stereocontrol under mild conditions acs.org.

Interactive Table: Asymmetric Synthesis Methods for Chiral Diaryl Ketones/Benzhydrols

Method Catalyst/Reagent Substrates Key Features Ref
Asymmetric Transfer Hydrogenation Oxo-tethered Ruthenium complex Unsymmetrical benzophenones Excellent enantioselectivity (>98% ee) for ortho-substituted benzophenones. acs.org
Asymmetric Hydrogenation Manganese(I) with chiral PNN ligand Unsymmetrical benzophenones High activity and enantioselectivity (>99% ee) with a desirable base (K2CO3). researchgate.net
Photoactivation/Acid Catalysis Chiral Phosphoric Acid / Visible Light Arylalkynes, benzoquinones De novo synthesis with excellent yields and enantioselectivities. nih.gov
Asymmetric Retro-Claisen Reaction Chiral Primary Amine β-diketones, o-quinone methides Highly diastereo- and enantioselective; mild conditions. acs.org

Chiral Resolution:

When asymmetric synthesis is not feasible or desired, the separation of a racemic mixture of a chiral benzophenone derivative is necessary. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This method, often referred to as chiral HPLC, employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation rsc.orgresearchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and have demonstrated broad applicability for resolving a wide range of racemic compounds, including various ketone derivatives rsc.orgmdpi.com. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase (e.g., ethanol, acetonitrile/water), is crucial for achieving optimal separation mdpi.com. The coupling of chiral HPLC with mass spectrometry (HPLC-MS) provides a rapid and sensitive method for evaluating the enantiomeric purity of the separated fractions acs.org.

Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Benzophenones

The synthesis of halogenated benzophenones, like many traditional organic transformations, often relies on methods that are environmentally taxing. The classic Friedel-Crafts acylation, a cornerstone for benzophenone synthesis, typically requires stoichiometric amounts of Lewis acids (e.g., AlCl₃) and often uses hazardous chlorinated solvents, generating significant metallic and halogenated waste organic-chemistry.orgwikipedia.org. In response, significant efforts have been made to develop greener and more sustainable synthetic routes.

Greener Friedel-Crafts Acylation:

Metal- and Halogen-Free Promoters: One of the most significant advances is the replacement of traditional Lewis acids. Methanesulfonic anhydride (MSAA) has emerged as an effective promoter for Friedel-Crafts acylations organic-chemistry.orgacs.org. This methodology avoids metallic and halogenated reagents, producing minimal waste. The reaction can often be performed without an additional solvent, and the primary byproduct, methanesulfonic acid, is biodegradable organic-chemistry.org.

Ionic Liquids as Catalyst and Solvent: Deep eutectic solvents, such as those formed from choline (B1196258) chloride and ZnCl₂, or ionic liquids like BmimCl–FeCl₃, can act as both the catalyst and the solvent for Friedel-Crafts acylations researchgate.net. This approach can lead to high yields and allows for the catalyst/solvent system to be recycled, reducing waste.

Alternative Sustainable Methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green chemistry tool that can dramatically reduce reaction times, improve yields, and often enables solvent-free reactions youtube.comnih.gov. For the synthesis of heterocyclic systems related to benzophenones and other compounds, microwave-assisted one-pot, multi-component, and domino reactions have proven highly efficient nih.govnih.gov. This technique can be applied to various synthetic steps, minimizing energy consumption compared to conventional heating umich.edu.

Continuous Flow Synthesis: Flow chemistry offers a safer, more scalable, and efficient alternative to batch processing. The synthesis of diaryl ketones has been achieved in continuous flow systems by coupling aryl Grignard reagents with acyl chlorides in bio-derived, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at ambient temperature nih.govrsc.org. Flow reactors provide superior control over reaction parameters and minimize the risks associated with handling hazardous reagents rsc.orgyoutube.com.

Interactive Table: Green Synthetic Approaches for Diaryl Ketones

Principle/Method Specific Approach Advantages Ref
Greener Friedel-Crafts Methanesulfonic anhydride (MSAA) promoter Metal- and halogen-free, minimal and biodegradable waste, often solvent-free. organic-chemistry.org, acs.org
Greener Friedel-Crafts Ionic liquids (e.g., BmimCl–FeCl₃) Dual catalyst-solvent, recyclable, high yields. researchgate.net
Energy Efficiency Microwave-assisted synthesis Rapid reaction times, improved yields, potential for solvent-free conditions. umich.edu, youtube.com, nih.gov
Process Intensification Continuous flow synthesis Enhanced safety and scalability, use of greener solvents (e.g., 2-MeTHF), mild conditions. nih.gov, rsc.org

These modern synthetic strategies underscore a clear trend towards methodologies that are not only efficient and selective but also align with the principles of sustainability and green chemistry, paving the way for the environmentally responsible production of complex molecules like this compound.

Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 2 Iodobenzophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H, ¹³C, ¹⁹F, and ¹²⁷I NMR for Structural Connectivity and Isomer Differentiation

¹H NMR: The proton NMR spectrum of 3,4-Difluoro-2'-iodobenzophenone would exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 3,4-difluorophenyl ring and the 2-iodophenyl ring would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The integration of these signals would correspond to the number of protons on each aromatic ring. For instance, a typical spectrum might show multiplets corresponding to the protons on both aromatic rings. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon is typically observed downfield, in the range of 180-200 ppm. The carbons attached to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature that aids in their assignment. The carbon attached to the iodine atom will also have a characteristic chemical shift. Decoupling techniques are often employed to simplify the spectrum by removing proton-carbon couplings, resulting in a single peak for each unique carbon. libretexts.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. nih.gov For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. magritek.com The chemical shifts and the coupling constant between them (³JFF) would be characteristic of an ortho-difluoro substitution pattern. The high gyromagnetic ratio and 100% natural abundance of ¹⁹F make this a powerful tool for confirming the fluorine substitution pattern. nih.gov

¹²⁷I NMR: Iodine-127 NMR is less common due to the quadrupolar nature of the iodine nucleus, which often results in very broad signals. However, it can sometimes provide information about the electronic environment around the iodine atom.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity
¹H7.0 - 8.5Multiplets
¹³C (C=O)180 - 200Singlet
¹³C (Ar-F)150 - 165Doublet (¹JCF)
¹³C (Ar-I)90 - 100Singlet
¹³C (Ar-H)110 - 140Singlets/Doublets
¹⁹F-110 to -140Doublets

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within a molecule. ethz.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum of this compound would connect adjacent protons on both the difluorophenyl and iodophenyl rings, helping to assign the signals within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link each aromatic proton to its corresponding carbon atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.edu This technique is particularly powerful for piecing together the entire molecular framework. For instance, it can show correlations from the protons on one aromatic ring to the carbonyl carbon, and from the protons on the other ring to the same carbonyl carbon, thus confirming the benzophenone (B1666685) core structure. The typical ³J coupling is often stronger than the ²J coupling in aromatic systems, which can aid in assignment. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C13H7F2IO), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence. rsc.org

Fragmentation Pathway Analysis (e.g., ESI-MS/MS)

Tandem mass spectrometry (MS/MS), often performed with electrospray ionization (ESI), involves the fragmentation of a selected precursor ion. nih.gov The resulting fragment ions provide valuable structural information. The fragmentation of protonated this compound ([M+H]⁺) would likely proceed through characteristic pathways. Cleavage of the bond between the carbonyl group and the aromatic rings is a common fragmentation route for benzophenones. This would lead to the formation of benzoyl-type cations. For example, one might observe fragment ions corresponding to the [C7H4F2O]⁺ and [C6H4I]⁺ moieties. The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. nih.gov

Interactive Data Table: Predicted HRMS and Fragmentation Data

IonPredicted m/zDescription
[C13H7F2IO+H]⁺344.9564Protonated molecular ion
[C7H4F2O]⁺141.02033,4-Difluorobenzoyl cation
[C6H4I]⁺202.93582-Iodophenyl cation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. masterorganicchemistry.com Other characteristic bands would include C-F stretching vibrations (around 1100-1300 cm⁻¹), C-I stretching vibrations (lower frequency region), and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. masterorganicchemistry.comyoutube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupTypical Wavenumber Range (cm⁻¹)Spectroscopy
C=O (stretch)1650 - 1700IR (strong), Raman (active)
C-F (stretch)1100 - 1300IR (strong)
Aromatic C=C (stretch)1450 - 1600IR, Raman
Aromatic C-H (stretch)3000 - 3100IR, Raman

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carbonyl group, the carbon-fluorine bonds, the carbon-iodine bond, and the aromatic rings.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1630-1830 cm⁻¹. masterorganicchemistry.com For benzophenone itself, this peak is observed around 1665 cm⁻¹. iaea.org The presence of electron-withdrawing fluorine atoms on one of the phenyl rings is likely to shift this frequency to a slightly higher wavenumber.

The carbon-fluorine (C-F) stretching vibrations are expected to produce strong and characteristic bands in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The precise positions of these bands will be influenced by their location on the aromatic ring. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will give rise to bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern. The carbon-iodine (C-I) stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹, due to the large mass of the iodine atom.

Computational methods, such as Density Functional Theory (DFT) calculations using the B3LYP functional with an appropriate basis set, can be employed to predict the vibrational frequencies and intensities. rsc.org These theoretical spectra, when scaled, can provide a valuable comparison for experimental data. rsc.org

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C=OStretching1660 - 1680Strong
Aromatic C-HStretching3000 - 3100Weak to Medium
C-FStretching1100 - 1300Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
C-IStretching500 - 600Weak to Medium

Raman Spectroscopy for Investigating Solvation and Intermolecular Interactions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be employed to investigate the effects of solvation and intermolecular interactions on its structure.

In solution, the vibrational frequencies of the molecule can be subtly altered by interactions with solvent molecules. By comparing the Raman spectra of the compound in solvents of varying polarity, one can gain insights into the nature and strength of these solute-solvent interactions. For instance, changes in the position and bandwidth of the carbonyl stretch can indicate the extent of hydrogen bonding or other dipolar interactions with the solvent.

Furthermore, time-resolved resonance Raman (TR³) spectroscopy is a powerful technique for studying the transient species formed upon photoexcitation. acs.orgacs.org For a benzophenone derivative, this technique could be used to characterize the lowest excited triplet state (T₁) and any subsequent photoproducts, such as ketyl radicals, that may form in solution. acs.orgsigmaaldrich.com The vibrational spectrum of the T₁ state would reveal changes in bond order upon excitation; for instance, the C=O stretching frequency is known to decrease significantly in the T₁ state of benzophenone (to around 1222 cm⁻¹) compared to the ground state, indicating a reduction in the C-O bond order. iaea.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the benzophenone chromophore. Benzophenone itself exhibits a strong absorption band around 260 nm, attributed to a π→π* transition, and a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group. researchgate.netresearchgate.net

The substitution on the phenyl rings will influence the precise wavelengths and intensities of these absorption bands. The difluoro- and iodo-substituents can act as auxochromes, modifying the energy levels of the molecular orbitals involved in the electronic transitions. The solvent can also play a significant role, with polar solvents often causing a blue shift (hypsochromic shift) of the n→π* transition and a red shift (bathochromic shift) of π→π* transitions. researchgate.net

Fluorescence spectroscopy measures the emission of light from the excited singlet state (S₁) as it returns to the ground state. While benzophenone itself is known for its very low fluorescence quantum yield due to highly efficient intersystem crossing to the triplet state, some substituted benzophenones can exhibit fluorescence. researchgate.net A "turn-on" fluorescence response has been observed in certain benzophenone-based sensors upon binding to metal ions, which inhibits non-radiative decay pathways like photoinduced electron transfer (PET). nih.gov The fluorescence properties of this compound would depend on the interplay between the electronic effects of the substituents and the heavy-atom effect of iodine, which can enhance intersystem crossing and thus quench fluorescence.

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → π250 - 280High
n → π330 - 360Low

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

A key conformational feature of benzophenones is the dihedral angle between the two phenyl rings. In the crystal structure of benzophenone itself, the two rings are twisted out of the plane of the carbonyl group, with dihedral angles of approximately 56° and 58°. mdpi.comresearchgate.netacs.org This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings. For this compound, the presence of the bulky iodine atom at the 2'-position is expected to enforce a significant twist angle for that ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.8
β (°)~95
Dihedral Angle (Difluorophenyl Ring)~45-55°
Dihedral Angle (Iodophenyl Ring)~60-70°

Optically Detected Magnetic Resonance (ODMR) Spectroscopy for Triplet State Characterization

Optically Detected Magnetic Resonance (ODMR) is a highly sensitive double resonance technique used to study the properties of photoexcited triplet states. nih.govresearchgate.net It combines electron spin resonance (ESR) with optical detection methods, such as monitoring phosphorescence intensity. nih.gov This technique is particularly well-suited for characterizing the T₁ state of benzophenone and its derivatives. osti.gov

In the absence of an external magnetic field, the triplet state is split into three sublevels (Tx, Ty, Tz) due to the magnetic dipole-dipole interaction between the two unpaired electrons. This is known as zero-field splitting (ZFS), and the energy differences are described by the parameters D and E. researchgate.net ODMR allows for the direct measurement of these ZFS parameters by detecting changes in phosphorescence intensity when a microwave field resonant with the transition between two triplet sublevels is applied.

For halogenated benzophenones, ODMR studies have shown that the ZFS parameters and the kinetics of populating and depopulating the triplet sublevels are sensitive to the nature and position of the halogen substituents. osti.gov The heavy iodine atom in this compound is expected to significantly influence the spin-orbit coupling, which in turn affects the rates of intersystem crossing and phosphorescence. An ODMR study would provide detailed information on the electronic distribution and geometry of the T₁ state.

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 2 Iodobenzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Moiety

The carbonyl group in 3,4-Difluoro-2'-iodobenzophenone is a primary site for chemical transformations, exhibiting susceptibility to nucleophilic attack and reduction.

The polarized carbon-oxygen double bond of the carbonyl group renders the carbon atom electrophilic and thus a target for various nucleophiles. youtube.com This reactivity allows for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the carbonyl carbon. The general mechanism involves the nucleophilic attack on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. Subsequent workup with an acid source protonates the resulting alkoxide to yield a tertiary alcohol. youtube.com

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce 1-(3,4-difluorophenyl)-1-(2-iodophenyl)-1-ethanol. The electron-withdrawing effects of the fluorine and iodine atoms can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted benzophenone.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type General Mechanism
Grignard Reagent (R-MgX) Tertiary Alcohol Nucleophilic attack of the carbanion-like 'R' group on the carbonyl carbon, followed by acidic workup.
Organolithium (R-Li) Tertiary Alcohol Similar to Grignard addition, with the organolithium compound acting as the nucleophile source.

This table presents hypothetical examples based on the general reactivity of benzophenones.

The carbonyl moiety can be readily reduced to either a secondary alcohol (carbinol) or a methylene (B1212753) group (hydrocarbon). The choice of reducing agent dictates the final product.

For the reduction to the corresponding carbinol, (3,4-difluorophenyl)(2-iodophenyl)methanol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. youtube.com The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. youtube.com This is followed by an acidic or aqueous workup to protonate the intermediate alkoxide.

Complete reduction of the carbonyl group to a methylene group (CH₂) to form 1-(3,4-difluorobenzyl)-2-iodobenzene can be achieved under more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid).

Table 2: Reduction Reactions of the Carbonyl Group

Reagent Product Reaction Type
Sodium Borohydride (NaBH₄) (3,4-difluorophenyl)(2-iodophenyl)methanol Carbinol Formation
Lithium Aluminum Hydride (LiAlH₄) (3,4-difluorophenyl)(2-iodophenyl)methanol Carbinol Formation
Hydrazine/KOH (Wolff-Kishner) 1-(3,4-difluorobenzyl)-2-iodobenzene Deoxygenation to Hydrocarbon

This table presents expected products based on standard reduction methodologies for benzophenones.

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles containing a primary amino group. These reactions typically involve the formation of a C=N double bond and the elimination of a water molecule. For example, reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. Similarly, hydrazines (R-NHNH₂) react to form hydrazones. These derivatives are often crystalline solids and can be useful for the characterization of the parent ketone.

Another important class of condensation reactions is the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). This reaction is a powerful method for the synthesis of alkenes, as it replaces the carbonyl oxygen with a carbon-carbon double bond.

Reactivity of Aromatic Halogen Substituents (Fluorine and Iodine)

The halogen atoms on the aromatic rings of this compound provide additional sites for chemical modification, with the iodo and fluoro substituents exhibiting distinct reactivities.

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the iodo-substituted position.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. nih.govnih.gov The reaction of this compound with a boronic acid (R-B(OH)₂) would be expected to yield a 2'-aryl-3,4-difluorobenzophenone derivative.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction would allow for the introduction of an alkynyl group at the 2'-position of the benzophenone.

The Heck reaction involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst and a base to form a substituted alkene.

Table 3: Cross-Coupling Reactions at the Iodo-Position

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄), Base 2'-Aryl-3,4-difluorobenzophenone
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base 2'-Alkynyl-3,4-difluorobenzophenone

This table illustrates the potential applications of standard cross-coupling reactions to the target molecule.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgichrom.commasterorganicchemistry.com

The two fluorine atoms on the 3,4-difluorophenyl ring of the benzophenone are strongly electron-withdrawing, making the ring electron-deficient and thus activated towards nucleophilic attack. youtube.comnih.gov While fluorine is generally a poor leaving group in SNAr reactions compared to heavier halogens, its high electronegativity strongly activates the ring. youtube.com In this specific molecule, a potent nucleophile could potentially displace one of the fluorine atoms, particularly the one at the 4-position, which is para to the electron-withdrawing benzoyl group. The reaction is often carried out under forcing conditions, such as high temperatures or the use of strong bases. ichrom.com For instance, reaction with a nucleophile like an alkoxide or an amine could lead to the substitution of a fluorine atom.

Rearrangement Reactions Involving Halogen Migration

Currently, there are no documented studies on the rearrangement reactions of this compound that involve halogen migration. This type of reaction, often referred to as a "halogen dance," typically involves the intramolecular transfer of a halogen atom from one position to another on an aromatic ring, often promoted by a strong base. clockss.org The propensity for such migrations can be influenced by the nature of the halogen, with iodine being more mobile than fluorine, and the electronic environment of the aromatic system. clockss.org The interplay between the difluorinated and iodinated rings in this compound could theoretically lead to complex rearrangement pathways, but these have not been experimentally verified.

Electrophilic Aromatic Substitution on the Fluorinated and Iodinated Phenyl Rings

Detailed studies on the electrophilic aromatic substitution (SEAr) reactions specifically for this compound are not available in the peer-reviewed literature. Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.orglibretexts.org

The reactivity and regioselectivity of SEAr reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. uci.edu In the case of this compound, both rings are deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine atoms, the iodine atom, and the carbonyl group.

Fluorinated Phenyl Ring: The two fluorine atoms strongly deactivate this ring. Fluorine is an ortho, para-director, but its deactivating inductive effect is significant. uci.edu

Iodinated Phenyl Ring: The iodine atom also deactivates its ring through its inductive effect, while its ability to donate electron density via resonance makes it an ortho, para-director. uci.edu The carbonyl linkage further deactivates both rings.

Predicting the precise outcome of an electrophilic substitution on this molecule would require comparative studies to determine the relative deactivating effects and directing influences of the substituents. Without experimental data, any discussion on the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound remains speculative.

Radical Reactions and Photochemistry of Halogenated Benzophenones

There is a lack of specific research into the radical reactions and photochemistry of this compound. Halogenated benzophenones, in general, can undergo photochemical reactions, often involving the cleavage of the carbon-halogen bond to form radical intermediates. The energy of the C-I bond is significantly lower than that of C-F and C-C bonds, suggesting that under photochemical conditions, the C-I bond in this compound would be the most likely to undergo homolytic cleavage. Recent research has explored the radical photochemical reactions of other fluorinated compounds, highlighting the potential for diverse reactivity. chemrxiv.org However, without specific experimental evidence for this compound, its behavior in radical and photochemical reactions is undetermined.

Solvation Dynamics and Solvent-Solute Interactions

Specific investigations into the solvation dynamics and solvent-solute interactions of this compound have not been reported. The study of solvation dynamics provides insights into how solvent molecules organize around a solute and how this organization changes over time. These interactions are crucial for understanding reaction mechanisms, solubility, and the physical properties of a compound in solution. Given the polar nature of the carbonyl group and the halogen substituents, this compound would be expected to exhibit significant interactions with polar solvents. However, the specifics of these interactions, including the formation of solvation shells and the dynamics of solvent reorganization, remain an open area for research.

Theoretical and Computational Investigations of 3,4 Difluoro 2 Iodobenzophenone

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 3,4-Difluoro-2'-iodobenzophenone. bohrium.comresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. bohrium.comresearchgate.net

For this compound, a key aspect to explore with MD simulations is the rotational barrier around the single bonds connecting the phenyl rings to the carbonyl group. This will reveal the accessible conformations of the molecule in different environments, such as in solution or in a biological system. The simulations can also shed light on how the bulky iodine atom and the fluorine atoms restrict the conformational freedom of the molecule.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. bohrium.com This is particularly relevant for understanding its behavior in a biological context, for instance, how it might bind to a protein target. The simulations can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that stabilize such complexes. Studies on fluorinated benzophenone (B1666685) derivatives have shown that fluorine substituents can play a significant role in their biological activity and binding interactions. bohrium.com

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, such as nucleophilic substitution at the carbonyl carbon or reactions involving the carbon-iodine bond.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The characterization of transition states is particularly important, as it allows for the calculation of activation energies, which determine the reaction rates. For instance, the mechanism of a nucleophilic addition to the carbonyl group can be elucidated by identifying the transition state structure for the formation of the tetrahedral intermediate. Computational studies on benzophenone have explored its photochemical reactions and the mechanisms of intersystem crossing. rsc.orgrsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their properties or biological activities, respectively. nih.govnih.gov These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. nih.govresearchgate.net

For a class of compounds like halogenated benzophenones, a QSAR model could be developed to predict their potential biological activity, for example, as enzyme inhibitors or receptor modulators. nih.govresearchgate.net The model would use a set of calculated molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and lipophilicity (e.g., logP). nih.gov

A hypothetical QSAR equation for a series of benzophenone derivatives might look like:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(LUMO Energy)

Where c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of compounds with known activities. Such models have been successfully applied to benzophenone derivatives to predict their antimalarial activity. nih.govresearchgate.net

Applications of 3,4 Difluoro 2 Iodobenzophenone and Its Derivatives in Advanced Chemical Research

Applications in Medicinal Chemistry and Drug Discovery Research

The benzophenone (B1666685) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov The introduction of specific halogen substituents, such as in 3,4-Difluoro-2'-iodobenzophenone, allows for the fine-tuning of a molecule's pharmacological properties.

Design and Synthesis of Bioactive Halogenated Benzophenone Analogues

The synthesis of halogenated benzophenone analogues can be achieved through several established synthetic methodologies. One of the most common methods for preparing benzophenones is the Friedel-Crafts acylation reaction. nih.gov This reaction typically involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. For a molecule like this compound, this could involve reacting 1,2-difluorobenzene (B135520) with 2-iodobenzoyl chloride or reacting iodobenzene (B50100) with 3,4-difluorobenzoyl chloride.

Alternative synthetic routes to construct diaryl ketones include:

Metal-catalyzed carbonylative reactions : The carbonylative Suzuki-Miyaura reaction is a key method, valued for its use of stable and readily available substrates and its high regioselectivity. nih.gov

Mitsunobu-type ether synthesis or SNAr reactions : These have been used to prepare para-substituted aromatic ethers incorporating benzophenone elements. nih.gov

Ullmann reaction : This copper-catalyzed reaction can be employed to couple aryl halides, for instance, in the synthesis of host materials for organic light-emitting diodes (OLEDs) by reacting an iodophenylketone with an aminodiphenylketone. preprints.org

These synthetic strategies provide a versatile toolbox for creating libraries of halogenated benzophenone derivatives, enabling systematic exploration of structure-activity relationships (SAR). nih.gov

Influence of Fluorine and Iodine on Ligand-Target Interactions and Pharmacological Profiles

The presence of both fluorine and iodine atoms in a single molecule creates a unique combination of properties that can significantly influence its biological activity.

Fluorine's Role : Approximately 20% of all pharmaceuticals contain fluorine, a testament to its beneficial effects. chemistryviews.org The introduction of fluorine can:

Enhance Lipophilicity : Fluorine can increase a molecule's ability to cross cell membranes. chemistryviews.orgbenthamscience.com

Improve Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by enzymes, which can prolong the drug's action. chemistryviews.org

Modulate Acidity/Basicity : The high electronegativity of fluorine can alter the pKa of nearby functional groups, affecting how the molecule interacts with its biological target. nih.gov

Engage in Specific Interactions : Despite its small size, fluorine can participate in electrostatic and hydrogen-bond interactions with receptors. benthamscience.com

Iodine's Role : Iodine, as a larger and more polarizable halogen, offers different advantages:

Halogen Bonding : Iodine can act as a halogen bond donor, forming strong, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site. This can significantly enhance binding affinity and selectivity.

Heavy Atom Effect : In the context of photosensitizers, the presence of a heavy atom like iodine can enhance intersystem crossing, the process of generating cytotoxic singlet oxygen, which is crucial for photodynamic therapy (PDT). nih.gov

Increased Potency : In some compound series, iodine substitution has been shown to lead to high antagonist potency. For example, meta-iodination of a benzophenone derivative resulted in a potent and selective histamine (B1213489) H3 receptor antagonist. nih.gov

The combination of fluorine's ability to improve pharmacokinetics and iodine's potential for strong target interactions makes difluoro-iodo-substituted benzophenones compelling candidates for drug discovery. chemistryviews.orgnih.gov

Scaffold Exploration for Novel Therapeutic Agents (e.g., antiproliferative agents targeting cellular pathways like MEK/ERK)

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival. mdpi.comeurekaselect.com Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. mdpi.comresearchgate.net The benzophenone scaffold has emerged as a promising starting point for developing inhibitors of this pathway.

Research has shown that certain halogenated benzophenone derivatives isolated from a marine-derived fungus, Pestalotiopsis neglecta, can inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK pathway. nih.gov These compounds were found to suppress cell proliferation and induce apoptosis. nih.gov Mechanistic studies and in silico modeling suggested that the benzophenone derivatives could inhibit MEK activity by binding to an allosteric pocket on the enzyme, thereby also suppressing the activity of its downstream target, ERK. nih.gov

Table 1: Antiproliferative Activity of Halogenated Benzophenone Derivatives Against PANC-1 Cells nih.gov
CompoundDescriptionIC₅₀ (µM)
Pestalotiopsin C (Compound 2)A chlorinated and hydroxylated benzophenone derivative7.6
Pestalotiopsin E (Compound 4)A chlorinated and hydroxylated benzophenone derivative7.2

This evidence highlights the potential of the benzophenone core, such as that in this compound, as a scaffold for designing novel antiproliferative agents. nih.govnih.gov The specific halogenation pattern of this compound could offer a unique interaction profile within the MEK binding site, potentially leading to potent and selective inhibitors. nih.gov

Applications in Materials Science Research

The benzophenone framework is not only useful in medicine but also serves as a versatile building block for functional organic materials, particularly in electronics and optoelectronics. magtech.com.cndeliuslab.com Its rigid structure, coupled with the ability to tune its electronic properties through substitution, makes it an attractive core for materials design.

Development of Functional Organic Materials for Electronic and Optoelectronic Applications

Benzophenone derivatives have garnered significant attention for their use in Organic Light-Emitting Diodes (OLEDs). nih.gov They can function both as host materials and as emitters themselves. nih.govnih.gov

As host materials in phosphorescent OLEDs (PhOLEDs), benzophenone-based compounds are valued for their high triplet energies, which allows for efficient energy transfer to blue, green, yellow, and red phosphorescent dopants. acs.orgresearchgate.net The benzophenone unit acts as a triplet sensitizer. acs.org The introduction of bulky or twisted groups to the benzophenone core can create amorphous materials, which is crucial for fabricating stable and uniform thin films in OLED devices. rsc.org

The halogenation pattern in a molecule like this compound can have a profound effect on its material properties. Halogen substituents are known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, with the effect generally increasing with the size of the halogen (F < Cl < Br). wikipedia.org This tuning of energy levels is critical for optimizing charge injection and transport in electronic devices. Therefore, derivatives of this compound could be rationally designed as host materials or electron-transporting materials for high-efficiency OLEDs. preprints.orgacs.org

Table 2: Performance of OLEDs Using Benzophenone-Based Host Materials acs.org
Host MaterialDopant ColorMaximum External Quantum Efficiency (EQE)
BP2Yellow19.2%
BP2Green17.0%

Investigation of Photophysical Properties for Light-Emitting or Photosensitive Materials

The photophysical properties of benzophenones are central to their application in materials science. acs.orgnih.gov Benzophenone itself is a well-known photosensitizer that absorbs UV light and can undergo efficient intersystem crossing from an excited singlet state to a triplet state. nih.govmedicaljournals.se This property is fundamental to its use as a photoinitiator in polymerization processes and as a host in PhOLEDs. nih.govnih.gov

The substituents on the benzophenone rings can dramatically alter these properties. medicaljournals.senih.gov

Fluorine substituents can modify the electronic structure and influence the energies of the excited states.

Iodine , due to the heavy-atom effect, is known to significantly enhance spin-orbit coupling. This would be expected to increase the rate of intersystem crossing in this compound, potentially making its derivatives highly efficient triplet sensitizers for applications in photodynamic therapy or as hosts for phosphorescent emitters. nih.govresearchgate.net

Studies on various benzophenone derivatives have shown that minor changes in molecular structure can lead to very different phototoxic or photoprotective characteristics. medicaljournals.sesigmaaldrich.com For instance, the position of a hydroxyl group can determine whether the compound is phototoxic or can be used as a photoprotective agent in sunscreens. medicaljournals.senih.gov This sensitivity to substitution underscores the importance of investigating the specific photophysical profile of this compound to unlock its potential in light-emitting or photosensitive materials. nih.gov

Polymer Chemistry: Role as Monomers or Cross-linking Agents

The benzophenone moiety is well-known in polymer chemistry for its ability to act as a photoinitiator. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a polymer backbone, generating a radical. This radical formation can initiate polymerization or lead to cross-linking between polymer chains, thereby modifying the physical and mechanical properties of the material. This process is a cornerstone of UV curing technologies.

While direct studies on this compound as a monomer or cross-linking agent are not extensively documented in publicly available literature, its core benzophenone structure suggests a strong potential for such applications. The presence of difluoro and iodo substituents can be expected to modulate the photochemical properties of the benzophenone core. For instance, the electron-withdrawing nature of the fluorine atoms could influence the energy of the n-π* transition, which is crucial for the photoinitiation process.

Furthermore, the iodine atom provides a handle for further functionalization. It is conceivable that this compound could be incorporated into a polymer chain as a monomer, and the iodine substituent could subsequently be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups through cross-coupling reactions. This dual functionality would make it a versatile component in the design of advanced polymeric materials.

The general mechanism for benzophenone-induced photocrosslinking involves the initial photo-activation of the benzophenone moiety, followed by hydrogen abstraction from the polymer, leading to the formation of a covalent bond between the benzophenone derivative and the polymer, and a radical on the polymer chain that can then participate in cross-linking reactions. mdpi.comrsc.org

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The unique combination of functional groups in this compound makes it a highly valuable intermediate and building block in organic synthesis, providing pathways to a wide array of complex molecules.

The presence of both fluorine and iodine atoms on the aromatic rings of this compound offers orthogonal reactivity. The carbon-iodine bond is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2'-position of the benzophenone skeleton, including alkyl, aryl, and alkynyl groups.

The difluorophenyl moiety, on the other hand, can participate in nucleophilic aromatic substitution reactions, where one or both of the fluorine atoms can be displaced by nucleophiles. This dual reactivity enables the stepwise and regioselective construction of highly functionalized diaryl ketone derivatives. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals, materials with specific electronic or optical properties, and other high-value chemical entities. The ability to introduce diverse functionalities at specific positions is a key advantage in the rational design and synthesis of target molecules with desired properties.

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for difluorocarbene, the field of difluorocarbene chemistry is highly relevant to fluorinated aromatic compounds. Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors and is used to introduce the difluoromethylene group into molecules. This is a valuable transformation in medicinal chemistry as the CF2 group can act as a bioisostere for an oxygen atom or a carbonyl group, and can modulate the lipophilicity and metabolic stability of a drug molecule.

Given the presence of the difluorophenyl group, it is conceivable that under specific reaction conditions, derivatives of this compound could be designed to act as difluorocarbene sources. However, more common methods for generating difluorocarbene typically involve the decomposition of reagents like trifluoromethyl- or difluoromethyl-containing compounds.

The 2-iodobenzophenone (B1349951) scaffold is a well-established precursor for the synthesis of various heterocyclic systems, particularly xanthones and acridones. vscht.cznih.gov Intramolecular cyclization reactions, often promoted by a catalyst, can lead to the formation of these tricyclic structures.

In the case of this compound, the iodine atom at the 2'-position is perfectly positioned for such cyclization strategies. For instance, reaction with a phenol (B47542) could lead to a diaryl ether intermediate, which upon intramolecular cyclization would yield a fluorinated xanthone. Similarly, reaction with an aniline (B41778) derivative could provide an N-phenylanthranilic acid derivative, a precursor to fluorinated acridones. nih.gov These heterocyclic cores are present in many biologically active natural products and synthetic compounds, and the introduction of fluorine atoms can significantly enhance their therapeutic properties. vscht.czyoutube.com

Table 2: Potential Heterocyclic Scaffolds from this compound

PrecursorReagentResulting Heterocycle
This compoundPhenol derivativeFluorinated Xanthone
This compoundAniline derivativeFluorinated Acridone

Applications in Agrochemical and Specialty Chemical Synthesis

The incorporation of fluorine atoms into organic molecules is a widely used strategy in the agrochemical industry to enhance the efficacy and metabolic stability of pesticides. libretexts.orgbldpharm.comsigmaaldrich.com Fluorinated compounds often exhibit improved biological activity and a more favorable toxicological profile. The 3,4-difluorophenyl moiety present in this compound is a common structural motif in a number of active agrochemicals.

While specific applications of this compound in agrochemical synthesis are not explicitly detailed in the available literature, its potential as a building block is evident. The ability to introduce further functionality via the iodine atom allows for the synthesis of a library of derivatives that could be screened for herbicidal, insecticidal, or fungicidal activity.

In the realm of specialty chemicals, iodinated aromatic compounds are valuable intermediates for the synthesis of materials with specific properties, such as liquid crystals, dyes, and electronic materials. The combination of the difluoro and iodo substituents in this compound makes it a candidate for the synthesis of advanced materials where precise control over electronic properties and intermolecular interactions is crucial. The presence of fluorine can enhance thermal stability and influence the packing of molecules in the solid state, which are important considerations in materials science.

Future Directions and Emerging Research Areas

Advancements in Asymmetric Synthesis of Halogenated Benzophenones

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. frontiersin.orgresearchgate.net While the asymmetric synthesis of some halogenated compounds has been explored, the development of methods for creating chiral centers in complex molecules like 3,4-Difluoro-2'-iodobenzophenone remains a significant area of research. researchgate.netrsc.org

Future advancements are expected to focus on the development of novel chiral catalysts and ligands that can effectively control the stereochemistry of reactions involving halogenated benzophenones. frontiersin.org Strategies such as catalytic asymmetric hydrogenation, reduction, or the addition of organometallic reagents to the carbonyl group are promising avenues. The atroposelective synthesis of axially chiral biaryls, which are structurally related to benzophenones, has seen significant progress and these methods could potentially be adapted for the synthesis of chiral benzophenones. rsc.orgresearchgate.netdntb.gov.ua The use of synergistic catalysis, combining two or more catalytic cycles, may also unlock new pathways for the asymmetric synthesis of these complex molecules. nih.govyoutube.com

Exploration of Novel Catalytic Transformations for Fluorine and Iodine Functionalization

The introduction of fluorine and iodine atoms into organic molecules is a critical step in the synthesis of compounds like this compound. science.govacsgcipr.org While methods for C-F and C-I bond formation exist, the development of more efficient, selective, and environmentally benign catalytic systems is an ongoing pursuit.

Emerging research is likely to focus on late-stage functionalization, where fluorine and iodine atoms are introduced at a later step in the synthetic sequence, allowing for greater molecular diversity. nih.gov Novel catalytic systems, including those based on transition metals like palladium, copper, and iron, are being explored for their ability to facilitate these transformations with high precision. nih.govcapes.gov.br Photocatalysis and electrocatalysis are also emerging as powerful tools for the formation of C-F and C-I bonds under mild conditions. frontiersin.org The development of catalysts that can selectively activate specific C-H bonds for fluorination or iodination would represent a major breakthrough, enabling more direct and atom-economical synthetic routes. rsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and cost-effectiveness. youtube.comeuropa.eu Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers significant advantages in addressing these challenges. capes.gov.bracs.orgsci-hub.seresearchgate.netresearchgate.net

The integration of flow chemistry for the synthesis of halogenated benzophenones and their derivatives is a promising future direction. researchgate.netyoutube.com Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction conditions and improved safety, especially for exothermic reactions. youtube.comresearchgate.net This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation. researchgate.net The automation of flow synthesis platforms can further accelerate the discovery and optimization of new reaction conditions and facilitate the rapid production of libraries of compounds for screening purposes. youtube.com This approach has the potential to make the synthesis of complex molecules like this compound more efficient and economically viable on a larger scale. sci-hub.se

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Chemistry, and Materials Science

The future of research on this compound and related compounds will likely be characterized by a highly interdisciplinary approach, combining the strengths of synthetic organic chemistry, computational chemistry, and materials science.

Computational chemistry plays a crucial role in predicting the properties and reactivity of molecules. nih.govnih.govufms.br Density Functional Theory (DFT) and other methods can be used to study the electronic structure, spectroscopic properties, and potential biological activity of halogenated benzophenones. ufms.brlongdom.org This computational insight can guide the design of new synthetic targets with desired properties and help in understanding reaction mechanisms. nih.gov For instance, computational studies can predict the effect of halogen substitution on the binding affinity of a molecule to a biological target. acs.org

The synergy between synthetic chemistry and materials science will be essential for exploring the potential applications of these compounds in areas beyond pharmaceuticals. capes.gov.br The unique electronic and photophysical properties imparted by the fluorine and iodine atoms may make these benzophenones suitable for use in organic light-emitting diodes (OLEDs), sensors, or other advanced materials. capes.gov.br The development of new functional materials based on organohalogen compounds is an active area of research. dioxin20xx.org This multidisciplinary approach, where synthesis is guided by computational prediction and geared towards materials application, holds significant promise for unlocking the full potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Difluoro-2'-iodobenzophenone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodine-substituted benzene derivatives and fluorinated benzoyl chlorides. Halogen-exchange reactions under palladium catalysis (e.g., Buchwald-Hartwig conditions) may also introduce iodine selectively at the 2'-position . For fluorination, electrophilic fluorinating agents like Selectfluor® or direct halogen substitution using KF in polar aprotic solvents (e.g., DMF) are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How do fluorine substituents influence the electronic properties of this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing nature reduces electron density on the benzophenone core, as confirmed by DFT calculations and UV-Vis spectroscopy. This effect enhances electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Comparative studies with non-fluorinated analogs (e.g., 2'-iodobenzophenone) show a ~15% increase in reaction rates with amines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR (δ ~ -110 ppm for meta-F, -125 ppm for para-F) and 13C^{13}\text{C} NMR (C=O at ~195 ppm) resolve fluorine and iodine effects.
  • X-ray Crystallography : Reveals bond-length alternation (C-I: ~2.09 Å; C-F: ~1.35 Å) and dihedral angles between aromatic rings .
  • MS : High-resolution ESI-MS confirms molecular weight (expected: ~374.02 g/mol) and isotopic patterns from iodine (M+2 peak ratio ~1:1) .

Advanced Research Questions

Q. How does the iodine substituent affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 2'-iodo group participates in Suzuki-Miyaura or Sonogashira couplings, but steric hindrance from adjacent fluorine atoms can reduce yields. Using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves selectivity. Contrastingly, Ullmann coupling with CuI/1,10-phenanthroline at 120°C achieves biaryl linkages with >85% yield . Competing dehalogenation is mitigated by avoiding strong reducing agents.

Q. What strategies address contradictions in reported reaction yields for fluorinated benzophenones?

  • Methodological Answer : Discrepancies arise from solvent purity (e.g., trace water deactivates catalysts) and competing side reactions (e.g., diaryl ether formation). Controlled experiments using anhydrous DMF and degassed solvents show improved reproducibility. Kinetic studies (e.g., in situ IR monitoring) reveal that fluorination proceeds via a two-step mechanism: initial electrophilic attack followed by deprotonation .

Q. How can computational modeling guide the design of derivatives for materials science applications?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.2 eV) and charge-transfer properties. Molecular dynamics simulations suggest that fluorination enhances thermal stability (decomposition T > 300°C) and reduces π-π stacking in polymeric matrices . Experimental validation via DSC and TGA aligns with computational data (ΔH decomposition ~200 kJ/mol).

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